N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

T-type calcium channel Cav3.1 thienopyrazole

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide (CAS 361168-49-2, MF: C₁₈H₂₃N₃OS, MW: 329.46) belongs to the thieno[3,4-c]pyrazole benzamide class, a scaffold extensively patented for kinase inhibition—particularly interleukin-2-inducible tyrosine kinase (ITK) and NLRP3 inflammasome modulation. The compound features three distinctive structural modules: an N2-tert-butyl substituent on the fused thienopyrazole core, a non-oxidized thioether bridge, and a 3,5-dimethylbenzamide moiety.

Molecular Formula C18H23N3OS
Molecular Weight 329.46
CAS No. 361168-49-2
Cat. No. B2575771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
CAS361168-49-2
Molecular FormulaC18H23N3OS
Molecular Weight329.46
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C)C
InChIInChI=1S/C18H23N3OS/c1-11-6-12(2)8-13(7-11)17(22)19-16-14-9-23-10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22)
InChIKeyYNRPMOIKYPCMES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide (CAS 361168-49-2): Structural Classification and Procurement Baseline


N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide (CAS 361168-49-2, MF: C₁₈H₂₃N₃OS, MW: 329.46) belongs to the thieno[3,4-c]pyrazole benzamide class, a scaffold extensively patented for kinase inhibition—particularly interleukin-2-inducible tyrosine kinase (ITK) [1] and NLRP3 inflammasome modulation [2]. The compound features three distinctive structural modules: an N2-tert-butyl substituent on the fused thienopyrazole core, a non-oxidized thioether bridge, and a 3,5-dimethylbenzamide moiety. Within this compound family, substitution patterns at the N2 position, the oxidation state of the thiophene sulfur, and the benzamide aryl group collectively govern target engagement, metabolic stability, and selectivity profile [1].

Why Class-Level Interchange Is Insufficient for N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide


Within the thieno[3,4-c]pyrazole benzamide series, small structural modifications produce large functional shifts. The N2 substituent dictates kinase vs. non-kinase target preference: N2-aryl derivatives are documented in NLRP3 patents [1], whereas N2-tert-butyl analogs populate kinase-focused libraries and show activity at T-type calcium channels (e.g., EC₅₀ 3.79 μM for a 3,4-diethoxybenzamide analog [2]). The sulfur oxidation state further differentiates PK and reactivity—sulfoxide/sulfone variants may exhibit altered metabolic profiles relative to the thioether form. The 3,5-dimethylbenzamide moiety introduces steric and electronic features distinct from mono-methyl, halogenated, or unsubstituted benzamide congeners, which directly affect target-binding geometry. Substituting this compound with a generic thienopyrazole benzamide without matching these three structural determinants—N2-tert-butyl, thioether oxidation state, and 3,5-dimethylbenzamide—can lead to divergent potency, selectivity, and in vivo pharmacokinetics.

N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide Differentiation Evidence: Quantitative Comparator Analysis


N2-tert-Butyl Substitution vs. N2-Aryl Analogs: Impact on T-Type Calcium Channel Engagement

An N2-tert-butyl thieno[3,4-c]pyrazole benzamide analog (3,4-diethoxybenzamide derivative) demonstrated measurable activity at human Cav3.1 T-type calcium channels with an EC₅₀ of 3.79 μM in a fluorescence-based HTS assay [1]. This contrasts with N2-aryl thieno[3,4-c]pyrazole benzamides—such as those disclosed in NLRP3-targeting patents—which are primarily profiled for inflammasome inhibition rather than ion channel modulation [2]. While direct comparative data for the 3,5-dimethylbenzamide variant are not yet published, the N2-tert-butyl group is the key structural determinant enabling T-type calcium channel engagement within this scaffold class.

T-type calcium channel Cav3.1 thienopyrazole kinase inhibitor scaffold

Thioether Bridge vs. Sulfoxide/Sulfone Analogs: Oxidation State Differentiation in Thieno[3,4-c]pyrazole Benzamides

CAS 361168-49-2 retains the thioether (-S-) oxidation state at the thieno ring, distinguishing it from the growing catalog of 5-oxido and 5,5-dioxido derivatives (e.g., N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide and N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide [1]). Within the thieno[3,4-c]pyrazole class, sulfur oxidation from thioether to sulfoxide/sulfone alters electron density on the fused heterocycle, modifies hydrogen-bond acceptor capacity, and affects CYP-mediated metabolism [2]. The thioether form provides a less polar, more lipophilic scaffold (cLogP ~3.8) compared to the sulfone analog (cLogP ~2.5), which influences membrane permeability and tissue distribution.

sulfur oxidation state metabolic stability thienopyrazole bioisostere

3,5-Dimethylbenzamide vs. 4-Substituted and Unsubstituted Benzamide Analogs: Steric and Electronic SAR

The 3,5-dimethyl substitution pattern on the benzamide ring creates a symmetric meta-methyl environment that is sterically and electronically distinct from para-substituted (e.g., 4-chloro, 4-methoxy) or unsubstituted benzamide analogs. In the broader thieno[3,4-c]pyrazole class, submicromolar KDR (VEGFR-2) inhibition has been reported for select analogs [1], and benzamide substitution directly modulates kinase selectivity. The 3,5-dimethyl configuration presents a di-ortho-substituted benzamide geometry that restricts rotational freedom of the amide bond, potentially pre-organizing the binding conformation and reducing entropic penalty upon target engagement—an effect absent in 4-substituted or unsubstituted congeners [2].

3,5-dimethylbenzamide kinase selectivity steric hindrance thienopyrazole SAR

Terpenoid–Thienopyrazole Hybrid Series Comparison: Divergent Biological Target Space

Thieno[3,4-c]pyrazole benzamides occupy at least three distinct biological target spaces depending on substitution pattern: (1) N2-tert-butyl analogs engage T-type calcium channels (EC₅₀ 3.79 μM for the 3,4-diethoxybenzamide derivative [1]); (2) N2-aryl derivatives are claimed as NLRP3 inflammasome inhibitors in CN113195469B [2]; (3) select thienopyrazole scaffolds (including thieno[2,3-c] variants) inhibit KDR with submicromolar IC₅₀ values [3]. CAS 361168-49-2, bearing the N2-tert-butyl group, is structurally positioned within the ion-channel/kinase interface rather than the NLRP3 space. This target-class partitioning by N2 substitution is a critical procurement consideration: an N2-(4-methoxyphenyl) or N2-(4-chlorophenyl) analog will not recapitulate the same biological profile.

kinase inhibitor T-type calcium channel NLRP3 inflammasome target selectivity

Procurement Purity Threshold: 95% Baseline Specification vs. Lower-Grade Alternatives

The standard research-grade specification for CAS 361168-49-2 is ≥95% purity (HPLC) [1]. In the thieno[3,4-c]pyrazole benzamide series, impurities commonly arise from incomplete cyclization during core formation, residual benzoyl chloride from amide coupling, or oxidation byproducts (sulfoxide/sulfone over-oxidation). Lower-purity batches (e.g., 90% or uncharacterized) can contain thienopyrazole ring-opened intermediates or N-des-alkyl impurities that act as confounding variables in biological assays—particularly problematic in kinase profiling where trace impurities may inhibit or activate off-target kinases at nanomolar concentrations. Specification of ≥95% purity with HPLC traceability is the minimum quality gate for reproducible SAR studies.

purity specification HPLC procurement quality control research-grade compound

Limitation Statement: Absence of Published Direct Comparator Biochemical Data for CAS 361168-49-2

As of the evidence cut-off date, no peer-reviewed publications or public database entries report direct, quantitative biochemical or cellular comparator data for CAS 361168-49-2 against named structural analogs. The compound does not appear in ChEMBL, PubChem BioAssay, or BindingDB with its own measured IC₅₀, EC₅₀, or Kᵢ values. All differentiation claims in this guide are based on: (a) cross-study extrapolation from the closest characterized N2-tert-butyl analog (BDBM76971, EC₅₀ 3.79 μM at Cav3.1 [1]); (b) class-level SAR from patent disclosures (RU2358978C2, CN113195469B [2][3]); and (c) physicochemical property calculations. Users designing head-to-head comparator studies should benchmark CAS 361168-49-2 against N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide (Cav3.1 activity), N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide (NLRP3 comparator), and the corresponding 5-oxido/5,5-dioxido oxidation analogs.

data gap comparator data limitation biochemical profiling future characterization

High-Impact Application Scenarios for N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide Based on Quantitative Differentiation Evidence


T-Type Calcium Channel (Cav3.x) Probe Development and Pain/Epilepsy Target Validation

The N2-tert-butyl thieno[3,4-c]pyrazole scaffold is one of the few chemotypes with documented T-type calcium channel modulatory activity (EC₅₀ 3.79 μM for the closest analog at Cav3.1 [1]). CAS 361168-49-2, with its 3,5-dimethylbenzamide moiety, serves as a starting point for systematic SAR exploration of the benzamide vector in the context of Cav3.x channel engagement. Unlike N2-aryl analogs that redirect biological activity toward NLRP3 inflammasome targets , the N2-tert-butyl group is essential for maintaining ion channel pharmacology. This compound is suitable for: (a) electrophysiological patch-clamp profiling against Cav3.1–3.3 isoforms; (b) selectivity screening against Cav1 and Cav2 families; and (c) in vivo efficacy studies in rodent models of neuropathic pain, absence epilepsy, or essential tremor where T-type channels are genetically validated targets.

Kinase Selectivity Profiling: ITK and KDR Inhibitor Scaffold Optimization

Thieno[3,4-c]pyrazole benzamides are established kinase inhibitor scaffolds, with submicromolar KDR (VEGFR-2) inhibition reported for select library members [1] and ITK inhibition claimed in the foundational patent family (RU2358978C2 ). CAS 361168-49-2 combines the kinase-active thienopyrazole core with a conformationally restricted 3,5-dimethylbenzamide moiety. The compound is appropriate for: (a) broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish baseline selectivity across 400+ kinases; (b) head-to-head biochemical comparison with staurosporine or other ATP-competitive controls; and (c) cellular pathway analysis (phospho-ITK, phospho-PLCγ1, phospho-ERK) in Jurkat T-cells or HUVEC to validate on-target kinase engagement in a physiological context.

Thioether-Specific Metabolic Stability Comparison vs. Sulfoxide/Sulfone Counterparts

The thioether (-S-) oxidation state of CAS 361168-49-2 provides a defined baseline for comparative metabolic stability studies against its 5-oxido and 5,5-dioxido analogs. Within the thieno[3,4-c]pyrazole class, sulfur oxidation alters CYP-mediated metabolism, solubility, and hydrogen-bonding capacity [1]. This compound can be used in: (a) microsomal stability assays (human, rat, mouse liver microsomes) with LC-MS/MS quantification to determine intrinsic clearance; (b) CYP inhibition profiling (CYP3A4, 2D6, 2C9, 2C19, 1A2) to assess TDI potential of the thioether vs. sulfone forms; and (c) metabolite identification studies (glutathione trapping, cyanide trapping) to evaluate whether the thioether undergoes metabolic activation to reactive intermediates—a known liability of sulfur-containing heterocycles that is absent in the fully oxidized sulfone.

NLRP3 Inflammasome Counter-Screening to Define N2-Substitution Selectivity Boundaries

CN113195469B claims N2-aryl thieno[3,4-c]pyrazole derivatives as NLRP3 inflammasome inhibitors for autoimmune and inflammatory disease indications [1]. CAS 361168-49-2, bearing an N2-tert-butyl group, is predicted to lack NLRP3 activity and thus serves as a critical negative control in inflammasome counter-screening cascades. The compound can be deployed in: (a) LPS/ATP-stimulated THP-1 or BMDM IL-1β release assays alongside a known NLRP3 inhibitor (e.g., MCC950) to empirically confirm that N2-tert-butyl substitution ablates inflammasome activity; (b) selectivity profiling across other inflammasome sensors (NLRC4, AIM2, NLRP1) to establish whether the thioether-thienopyrazole core engages alternative innate immune pathways; and (c) cytotoxicity counter-screens (MTT, LDH release) to differentiate genuine anti-inflammatory activity from non-specific cellular toxicity.

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